molecular formula C8H5N3O B13921903 2-Oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carbonitrile

2-Oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carbonitrile

Cat. No.: B13921903
M. Wt: 159.14 g/mol
InChI Key: QIBJBDAIJWIWKO-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carbonitrile is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carbonitrile typically involves multi-component reactions. One common method includes the reaction of an aldehyde, malononitrile, hydrazine, and a suitable ketone under acidic conditions. The reaction proceeds through a series of nucleophilic additions and cyclizations to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up using batch or continuous flow reactors, ensuring precise control over reaction conditions such as temperature, pH, and reactant concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrazolo[1,5-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridines, which can exhibit different biological activities depending on the nature and position of the substituents.

Scientific Research Applications

2-Oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-1,2-dihydropyrazolo[1,5-a]pyridine-3-carboxylate
  • 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile
  • 2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3,4-dicarbonitrile

Uniqueness

2-Oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carbonitrile is unique due to its specific substitution pattern and the presence of a carbonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying structure-activity relationships in medicinal chemistry .

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

2-oxo-1H-pyrazolo[1,5-a]pyridine-6-carbonitrile

InChI

InChI=1S/C8H5N3O/c9-4-6-1-2-7-3-8(12)10-11(7)5-6/h1-3,5H,(H,10,12)

InChI Key

QIBJBDAIJWIWKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CC(=O)N2)C#N

Origin of Product

United States

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